molecular formula C8H7N3O4 B12001654 (2E)-2-(hydroxyimino)-N-(3-nitrophenyl)acetamide

(2E)-2-(hydroxyimino)-N-(3-nitrophenyl)acetamide

Cat. No.: B12001654
M. Wt: 209.16 g/mol
InChI Key: XWMYPUUJFYYBFL-WEVVVXLNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-2-(hydroxyimino)-N-(3-nitrophenyl)acetamide: is a heterocyclic organic compound with the molecular formula C8H7N3O4 It is known for its unique structure, which includes a hydroxyimino group and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-2-(hydroxyimino)-N-(3-nitrophenyl)acetamide typically involves the reaction of 3-nitroaniline with glyoxylic acid, followed by the addition of hydroxylamine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (2E)-2-(hydroxyimino)-N-(3-nitrophenyl)acetamide can undergo oxidation reactions, particularly at the hydroxyimino group.

    Reduction: The nitro group in the compound can be reduced to an amino group under appropriate conditions.

    Substitution: The compound can participate in substitution reactions, especially at the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic aromatic substitution reactions can be facilitated using reagents like halogens or nitrating agents.

Major Products Formed:

    Oxidation: Products may include oxime derivatives.

    Reduction: The primary product is the corresponding amine.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: (2E)-2-(hydroxyimino)-N-(3-nitrophenyl)acetamide is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis.

Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein interactions. Its structure allows it to interact with various biological targets, making it useful in drug discovery and development.

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry: The compound’s unique properties make it useful in the development of specialty chemicals and materials. It can be used in the production of dyes, pigments, and other industrial products.

Mechanism of Action

The mechanism of action of (2E)-2-(hydroxyimino)-N-(3-nitrophenyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The hydroxyimino group can form hydrogen bonds with active sites, while the nitrophenyl group can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds:

  • (2Z)-2-hydroxyimino-N-(3-nitrophenyl)acetamide
  • (2E)-2-(hydroxyimino)-N-(4-nitrophenyl)acetamide
  • (2E)-2-(hydroxyimino)-N-(2-nitrophenyl)acetamide

Comparison: (2E)-2-(hydroxyimino)-N-(3-nitrophenyl)acetamide is unique due to the position of the nitro group on the phenyl ring. This positional isomerism can significantly affect the compound’s reactivity and interaction with biological targets. The 3-nitrophenyl group provides a distinct electronic environment compared to the 2- or 4-nitrophenyl groups, leading to differences in chemical behavior and biological activity.

Properties

Molecular Formula

C8H7N3O4

Molecular Weight

209.16 g/mol

IUPAC Name

(2E)-2-hydroxyimino-N-(3-nitrophenyl)acetamide

InChI

InChI=1S/C8H7N3O4/c12-8(5-9-13)10-6-2-1-3-7(4-6)11(14)15/h1-5,13H,(H,10,12)/b9-5+

InChI Key

XWMYPUUJFYYBFL-WEVVVXLNSA-N

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)/C=N/O

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)C=NO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.